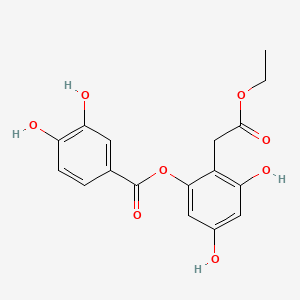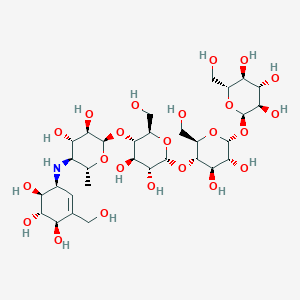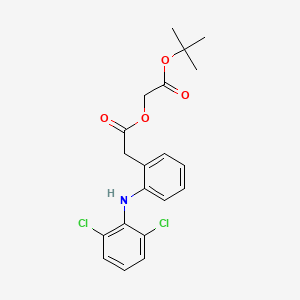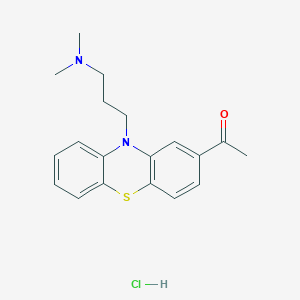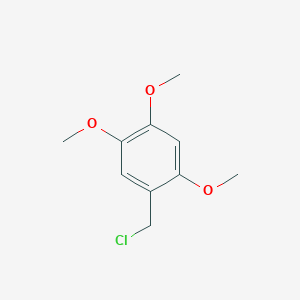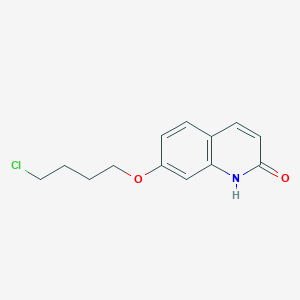
7-(4-Chlorobutoxy)quinolin-2(1H)-one
説明
7-(4-Chlorobutoxy)quinolin-2(1H)-one is a chemical compound with the CAS number 913613-82-8 . It has a molecular weight of 251.71 . This compound is an impurity of Brexipiprazole, a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders . It is also a metabolite of Aripiprazole, an atypical antipsychotic used to treat schizophrenia .
Molecular Structure Analysis
The molecular formula of 7-(4-Chlorobutoxy)quinolin-2(1H)-one is C13H14ClNO2 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 460.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .Physical And Chemical Properties Analysis
7-(4-Chlorobutoxy)quinolin-2(1H)-one is a solid at room temperature . It has a molar refractivity of 66.9±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 207.0±3.0 cm3 . The compound has a flash point of 232.5±28.7 °C .科学的研究の応用
Field: Pharmaceuticals
- Application : “7-(4-Chlorobutoxy)quinolin-2(1H)-one” is used in the synthesis of aripiprazole, an antipsychotic oral drug used in the treatment of Schizophrenia .
- Results or Outcomes : The outcome of this application is the production of aripiprazole, a medication used to treat mental health conditions such as schizophrenia .
Field: Organic & Biomolecular Chemistry
- Application : The compound is related to quinoxalin-2(1H)-ones, which have attracted considerable attention due to their diverse biological activities and chemical properties . They have been used in the direct C3-functionalization via C–H bond activation .
- Method of Application : The methods include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .
- Results or Outcomes : These methods have led to the creation of a variety of compounds with diverse biological activities and chemical properties .
Safety And Hazards
将来の方向性
As an impurity of Brexipiprazole , future research on 7-(4-Chlorobutoxy)quinolin-2(1H)-one could focus on its potential impact on the efficacy and safety of Brexipiprazole. Further studies could also explore its pharmacological properties and potential applications in the treatment of mental disorders.
特性
IUPAC Name |
7-(4-chlorobutoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQAKBJISUNJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717908 | |
| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
CAS RN |
913613-82-8 | |
| Record name | 7-(4-Chlorobutoxy)-1H-quinolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913613828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-Chlorobutoxy)quinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(4-CHLOROBUTOXY)-1H-QUINOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/838EU5N8E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

